3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride
Overview
Description
3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl compound. The amine group is then introduced, and the final product is obtained as a hydrochloride salt through acid-base reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride can be utilized to study the effects of trifluoromethoxy groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may enhance the performance of products in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The cyclobutane ring and amine group may also play a role in its biological activity, potentially interacting with key biomolecules and modulating their functions.
Comparison with Similar Compounds
3-[4-(Trifluoromethoxy)phenyl]cyclohexan-1-amine hydrochloride
3-[4-(Trifluoromethoxy)phenyl]cyclopentan-1-amine hydrochloride
3-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Uniqueness: 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride stands out due to its cyclobutane ring, which imparts a unique structural rigidity compared to its cyclohexane, cyclopentane, and cyclopropane counterparts. This rigidity can influence its chemical reactivity and biological activity, making it distinct in its applications.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8;/h1-4,8-9H,5-6,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXIAOHGKKDSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-56-8 | |
Record name | Cyclobutanamine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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